Cas no 860789-63-5 (N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)

N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide structure
860789-63-5 structure
Product name:N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide
CAS No:860789-63-5
MF:
Molecular Weight:
CID:4661487

N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide 化学的及び物理的性質

名前と識別子

    • N-[(E)-1,2-DICYANO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ETHENYL]-4-FLUOROBENZENECARBOXAMIDE
    • N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide

N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00892933-1g
N-[(1E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide
860789-63-5 90%
1g
¥4193.0 2024-04-18
Key Organics Ltd
1W-0363-1G
N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide
860789-63-5 >90%
1g
£770.00 2023-09-07
Key Organics Ltd
1W-0363-5G
N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide
860789-63-5 >90%
5g
£3080.00 2023-09-07
A2B Chem LLC
AI70876-1mg
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide
860789-63-5 >90%
1mg
$201.00 2024-04-19
TRC
N148810-25mg
N-[(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide
860789-63-5
25mg
$ 230.00 2022-06-03
Key Organics Ltd
1W-0363-10MG
N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide
860789-63-5 >90%
10mg
£63.00 2023-09-07
A2B Chem LLC
AI70876-1g
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide
860789-63-5 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AI70876-5mg
N-[(1E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]-4-fluorobenzamide
860789-63-5 >90%
5mg
$214.00 2024-04-19
TRC
N148810-50mg
N-[(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide
860789-63-5
50mg
$ 380.00 2022-06-03
Key Organics Ltd
1W-0363-0.5G
N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide
860789-63-5 >90%
0.5g
£385.00 2023-09-07

N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide 関連文献

N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamideに関する追加情報

Professional Introduction to Compound with CAS No. 860789-63-5 and Product Name: N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide

The compound with the CAS number 860789-63-5 and the product name N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for further investigation in various therapeutic applications.

At the core of this compound's structure lies a highly sophisticated molecular framework characterized by the presence of multiple functional groups. The N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl moiety introduces a conjugated system that is known to enhance electronic properties, while the 4-fluorobenzenecarboxamide part contributes to the molecule's stability and bioavailability. Such structural features are particularly intriguing in the context of drug design, as they can influence both the compound's solubility and its ability to interact with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like this one with unprecedented accuracy. By leveraging state-of-the-art molecular modeling techniques, scientists have been able to identify potential binding sites on biological targets and assess the compound's interaction affinity. These insights are crucial for optimizing drug candidates and reducing the time required for experimental validation.

The 1,2-dicyano group in the molecule's structure is particularly noteworthy, as it has been shown to exhibit strong electron-withdrawing properties. This feature can be exploited to modulate the compound's reactivity and selectivity, making it a valuable tool in synthetic chemistry. Additionally, the 2,5-dimethyl-1H-pyrrol-1-yl substituent adds another layer of complexity to the molecule's electronic landscape, potentially enhancing its binding affinity to specific biological receptors.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their unique physicochemical properties. The presence of a fluorine atom at the 4-position of the benzene ring in this compound not only improves its metabolic stability but also enhances its lipophilicity. These characteristics are highly desirable in pharmaceutical development, as they can contribute to better drug absorption and distribution within the body.

One of the most exciting aspects of this compound is its potential application in oncology research. Preliminary studies have suggested that molecules with similar structural motifs may interfere with key signaling pathways involved in cancer cell proliferation. The N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl part of the molecule is particularly relevant here, as it has been shown to exhibit inhibitory effects on certain enzymes that are overexpressed in tumor cells. Further research is needed to fully elucidate these mechanisms and explore their therapeutic implications.

The synthesis of this compound presents several challenges due to its complex structure. However, recent developments in synthetic methodologies have made it possible to access such molecules with greater ease than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing the conjugated system and introducing the various functional groups. These advances have not only improved yield but also allowed for greater flexibility in modifying the molecular framework.

Another area where this compound shows promise is in neurodegenerative diseases research. The ability of fluorinated aromatic compounds to cross the blood-brain barrier has made them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of functional groups in this molecule could potentially enhance its ability to interact with neuronal receptors while minimizing side effects.

In conclusion, N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide represents a significant step forward in pharmaceutical research. Its complex structure and multifaceted functional groups make it a versatile tool for investigating various biological processes and developing new therapeutic agents. As research continues to uncover more about its properties and potential applications, this compound is likely to play an important role in future medical advancements.

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